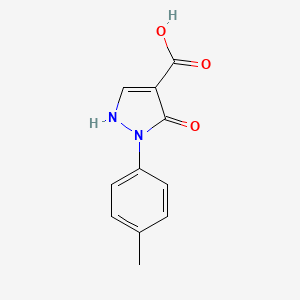
5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, commonly referred to as 5-HMPCA, is a compound with a wide range of applications in scientific research. It has been used in a variety of studies, ranging from biochemistry to physiology, to study the effects of different compounds on the body. This compound has been studied extensively due to its ability to interact with various biological systems. In particular, 5-HMPCA has been used to study the effects of different compounds on the immune system, as well as to investigate the biochemical and physiological effects of various drugs.
Aplicaciones Científicas De Investigación
5-HMPCA has been used in a variety of scientific research applications. It has been studied for its effects on the immune system and its ability to interact with various biological systems. It has also been used to study the biochemical and physiological effects of various drugs. In addition, 5-HMPCA has been used to study the effects of different compounds on the body, including their effects on the nervous system, cardiovascular system, and metabolism.
Mecanismo De Acción
The exact mechanism of action of 5-HMPCA is not yet fully understood. However, it is believed that 5-HMPCA acts as an agonist at certain receptors in the body, which can lead to the activation of certain physiological processes. In addition, 5-HMPCA has been shown to interact with certain enzymes, which can lead to the activation of certain biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-HMPCA have been studied extensively. It has been shown to have a variety of effects on the body, including the activation of certain immune system responses, the stimulation of certain metabolic pathways, and the activation of certain receptors in the body. In addition, 5-HMPCA has been shown to have a variety of effects on the nervous system, including the inhibition of certain neurotransmitters and the activation of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-HMPCA is an ideal compound for use in laboratory experiments due to its relatively simple synthesis method, its wide range of applications, and its ability to interact with various biological systems. However, there are some limitations to using 5-HMPCA in laboratory experiments. For example, 5-HMPCA is not water-soluble, so it must be dissolved in an appropriate solvent before use. In addition, 5-HMPCA is not stable under extreme temperatures or pH conditions, so it must be stored and handled carefully.
Direcciones Futuras
The potential future directions for research involving 5-HMPCA are numerous. One potential area of research is the development of new synthesis methods for 5-HMPCA. In addition, further research could be conducted to explore the effects of 5-HMPCA on different biological systems, as well as to investigate the biochemical and physiological effects of various drugs. Finally, further research could be conducted to explore the potential therapeutic applications of 5-HMPCA in the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)9(6-12-13)11(15)16/h2-6,12H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFLLBEAZFEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)
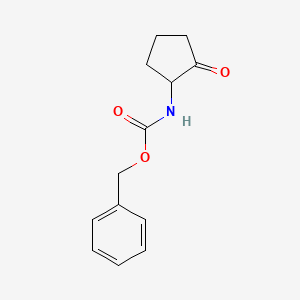


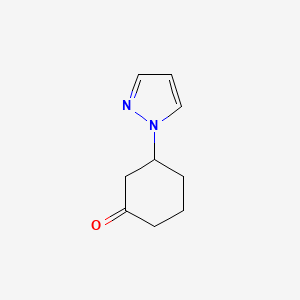

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)
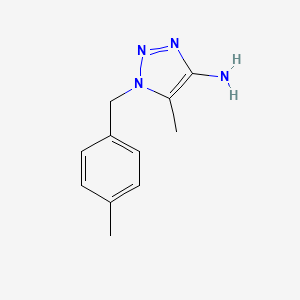

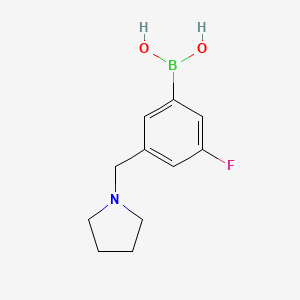
![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)


